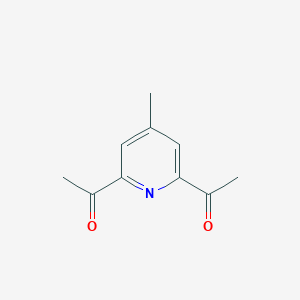

4-Methyl-2,6-diacetylpyridine

描述

Difluocortolone is a potent topical corticosteroid used primarily in dermatology for the treatment of inflammatory skin disorders such as eczema, seborrheic eczema, lichen planus, and psoriasis . It is known for its anti-inflammatory, antipruritic, and vasoconstrictive properties, which help reduce inflammation, itching, and redness .

准备方法

合成路线和反应条件

工业生产方法

地氟泼尼松的工业生产通常涉及地氟泼尼松戊酸酯(地氟泼尼松的衍生物)的结晶。 该工艺包括将地氟泼尼松戊酸酯溶解在合适的溶剂中,然后结晶以获得所需的产物 . 然后将结晶产物配制成各种局部制剂,如乳膏、软膏和乳液 .

化学反应分析

反应类型

地氟泼尼松经历了几种类型的化学反应,包括:

氧化: 在分子中引入氧原子。

还原: 去除氧原子或添加氢原子。

取代: 用另一个官能团替换一个官能团.

常用试剂和条件

与地氟泼尼松有关的反应中使用的常用试剂包括氟化剂、氧化剂和还原剂。 这些反应通常在受控的温度和压力条件下进行,以确保获得所需的产物 .

形成的主要产物

科学研究应用

Chemical Synthesis

1.1. Ligand Formation

MDAP serves as a precursor for synthesizing various ligands and metal complexes. It can form Schiff bases and thiosemicarbazone derivatives, which have been shown to exhibit notable biological activities. For instance, MDAP-derived ligands have been used to create metal complexes that demonstrate antimicrobial properties against various pathogens .

1.2. Macrocyclic Complexes

Research has indicated that MDAP can be utilized in the synthesis of macrocyclic complexes with metal ions. These complexes often exhibit catalytic properties and have applications in organic transformations, such as peroxidase-like activity . The incorporation of transition metals into MDAP-derived ligands has led to the development of catalysts for reactions like epoxidation and oxidation processes.

Biological Applications

2.1. Antimicrobial Activity

MDAP and its derivatives have been evaluated for their antimicrobial properties. Studies have demonstrated that metal complexes formed with MDAP exhibit significant antibacterial and antifungal activities against strains such as Staphylococcus aureus and Aspergillus niger. These findings suggest potential applications in pharmaceuticals and agriculture.

2.2. Cytotoxicity Studies

MDAP has been investigated for its cytotoxic effects on cancer cell lines. Research indicates that certain MDAP-based metal complexes show promising cytotoxic activity, making them candidates for further development in cancer therapy .

Analytical Applications

3.1. Detection of Metal Ions

MDAP derivatives have been employed as chelating agents in analytical chemistry to detect heavy metals in environmental samples. For example, 2,6-diacetylpyridine bis(4-phenyl-3-thiosemicarbazone) (a derivative of MDAP) has been used to determine cadmium and copper concentrations in food and water samples . The method demonstrates high sensitivity and selectivity for these metal ions.

3.2. Spectroscopic Techniques

The complexation of MDAP with various metal ions can be analyzed using spectroscopic techniques such as UV-Vis spectroscopy and NMR spectroscopy. These methods provide insights into the coordination modes and stability of the resulting complexes .

Table 1: Biological Activities of MDAP Derivatives

Table 2: Analytical Applications of MDAP Derivatives

作用机制

相似化合物的比较

类似化合物

氢化可的松醋酸酯: 具有类似抗炎特性的皮质类固醇.

醋酸地塞米松: 另一种用于皮肤科的皮质类固醇.

泼尼松龙碳酸酯: 以其抗炎和免疫抑制作用而闻名.

地氟泼尼松的独特之处

地氟泼尼松因其强效的抗炎和抗瘙痒特性而独一无二,使其在治疗各种炎症性皮肤病方面非常有效 . 它诱导脂皮素和抑制花生四烯酸释放的能力使其与其他皮质类固醇区别开来 .

生物活性

4-Methyl-2,6-diacetylpyridine (MDAP) is a pyridine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in various therapeutic contexts.

MDAP is characterized by its unique molecular structure, which includes two acetyl groups attached to the pyridine ring. Its chemical formula is , and it has a molecular weight of 149.19 g/mol. The compound's structure contributes to its solubility and reactivity, making it a candidate for various biological interactions.

Biological Activities

MDAP exhibits several notable biological activities:

- Antimicrobial Activity : Studies have demonstrated that MDAP possesses significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown efficacy against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

- Antioxidant Properties : MDAP has been reported to exhibit antioxidant activity, which may be attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

- Anti-inflammatory Effects : Research indicates that MDAP can modulate inflammatory responses, potentially making it useful in treating conditions characterized by chronic inflammation .

The mechanisms through which MDAP exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Enzyme Inhibition : MDAP may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death. This mechanism is common among many antimicrobial agents.

- Modulation of Signaling Pathways : The compound might influence various signaling pathways related to inflammation and oxidative stress. By modulating these pathways, MDAP could help in reducing inflammation and promoting cellular health .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of MDAP against clinical isolates of E. coli. Results indicated an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL, demonstrating its potential as an effective antibacterial agent .

- Oxidative Stress Reduction : In vitro experiments showed that treatment with MDAP reduced ROS levels in human fibroblast cells exposed to oxidative stress, highlighting its protective effects against cellular damage .

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of MDAP:

- Absorption and Distribution : Preliminary pharmacokinetic studies suggest that MDAP is well absorbed in vivo and displays a favorable distribution profile across tissues. This is essential for its therapeutic application .

- Toxicity Assessment : Toxicological evaluations indicate that MDAP has a low toxicity profile at therapeutic doses, making it a promising candidate for further development as a pharmaceutical agent .

Comparative Analysis

The following table summarizes the biological activities of MDAP compared to other similar compounds:

| Compound | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound (MDAP) | High | Moderate | Moderate |

| Acetylsalicylic Acid (Aspirin) | Moderate | Low | High |

| Curcumin | Low | High | High |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-Methyl-2,6-diacetylpyridine, and what critical parameters influence reaction yields?

Methodological Answer: A key synthesis involves bromination of 2,6-diacetylpyridine with N-bromosuccinimide in refluxing acetonitrile to form α,α′-dibromo-2,6-diacetylpyridine. Subsequent reaction with 2-aminopyridine yields imidazo[1,2-a]pyridine derivatives (e.g., L1 in ). Critical parameters include:

- Intermediate purity : Use α,α′-dibromo intermediates in situ to avoid degradation and maximize yield (~60% after purification).

- Reagent stoichiometry : A 2:1 molar ratio of 2-aminopyridine to dibromo intermediate ensures complete substitution.

- Solvent choice : Acetonitrile facilitates reflux conditions without side-product formation.

Optimal yields require rigorous exclusion of moisture and immediate use of intermediates .

Q. How can researchers characterize the structure and purity of this compound and its derivatives?

Methodological Answer: Combine multiple analytical techniques:

- Vibrational spectroscopy : IR/Raman spectra identify acetyl and pyridine ring vibrations. For example, C=O stretching in diacetylpyridine derivatives occurs at 1650–1700 cm⁻¹, while pyridine ring modes appear at 1550–1600 cm⁻¹ (group frequency charts in ).

- Elemental analysis : Confirm empirical formulas (e.g., C₉H₁₁N₃ for L1) with deviations <0.3% for reliable purity assessment.

- NMR spectroscopy : Use ¹H/¹³C NMR to resolve methyl, acetyl, and aromatic proton environments (e.g., 2.5 ppm for methyl groups adjacent to pyridine rings).

Cross-validate with mass spectrometry (MS) for molecular ion confirmation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: While toxicity data are limited ( ), adopt these precautions:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., acetonitrile).

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention.

- Waste disposal : Neutralize acidic/basic byproducts before disposal. Document all procedures to address ecological data gaps .

Advanced Research Questions

Q. How can researchers optimize ligand synthesis using this compound derivatives for transition metal complexes?

Methodological Answer: Design ligands by substituting acetyl groups with heterocyclic amines (e.g., 2-aminopyrimidine or 2-aminoquinoline, as in ). Key considerations:

- Steric/electronic tuning : Bulkier substituents (e.g., quinoline in L3) enhance metal-ligand stability but may reduce solubility.

- Reaction monitoring : Track intermediate formation via TLC or HPLC to prevent over-substitution.

- Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate ligands (e.g., L2 in 70% yield).

For Fe(II) complexes, ligand denticity (tridentate vs. bidentate) dictates redox behavior and catalytic activity .

Q. How should researchers address contradictions in literature data on reaction yields or reactivity of this compound?

Methodological Answer: Contradictions often arise from:

- Intermediate stability : α,α′-dibromo intermediates degrade if stored; synthesize them in situ ().

- Solvent purity : Trace water in acetonitrile hydrolyzes acetyl groups, reducing yields. Use molecular sieves for solvent drying.

- Catalyst variability : Metal impurities (e.g., Cu²⁺) in reagents may accelerate side reactions.

Reproduce experiments with strict control of anhydrous conditions and reagent sourcing. Publish detailed protocols to enhance reproducibility .

Q. What advanced spectroscopic methods resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- X-ray crystallography : Resolve bond lengths and angles in metal complexes (e.g., Fe-N distances in terpyridine analogs).

- DFT calculations : Predict vibrational frequencies (IR/Raman) and compare with experimental data to confirm assignments ().

- 2D NMR (COSY, NOESY) : Map coupling between methyl/acetyl protons and aromatic systems to distinguish regioisomers.

For example, NOESY correlations between methyl protons and pyridine H-3/H-5 confirm substituent positions .

属性

IUPAC Name |

1-(6-acetyl-4-methylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6-4-9(7(2)12)11-10(5-6)8(3)13/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILWOFXNHDEODM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50553071 | |

| Record name | 1,1'-(4-Methylpyridine-2,6-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114578-66-4 | |

| Record name | 1,1'-(4-Methylpyridine-2,6-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。